molecular formula C8H8ClF2NO B11897546 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride

2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride

Cat. No.: B11897546
M. Wt: 207.60 g/mol
InChI Key: SDJQNRMXSUUIGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride typically involves the reaction of 2,5-difluorobenzaldehyde with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the ethanone structure. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability and its ability to interact with specific molecular targets .

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

2-amino-1-(2,5-difluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H7F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H

InChI Key

SDJQNRMXSUUIGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CN)F.Cl

Origin of Product

United States

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